Cas no 305808-19-9 (N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide)

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide is a modified nucleoside derivative with a benzamide substitution at the purine base. This compound exhibits structural similarities to natural nucleosides, making it valuable for biochemical and pharmaceutical research. The presence of hydroxyl and hydroxymethyl groups enhances its solubility and potential for further functionalization. Its well-defined stereochemistry ensures precise interactions in enzymatic or receptor-binding studies. This derivative may serve as an intermediate in synthesizing nucleotide analogs or as a probe for studying nucleic acid metabolism. Its stability and purity make it suitable for applications in medicinal chemistry and molecular biology research.
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide structure
305808-19-9 structure
Product Name:N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide
CAS No:305808-19-9
MF:C17H17N5O4
MW:355.347983121872
MDL:MFCD00149575
CID:67568
PubChem ID:107558
Update Time:2025-10-31

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N6-Benzoyl-2'-deoxyadenosine
    • N6--Benzoyl-2'-deoxyadenosine hydrate
    • DA-BZ
    • N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide
    • N6-BENZOYL-2'-DEOXYADENOSINE HYDRATE
    • Bz-dA
    • dA(bz) CPG derivatized 500Angs
    • N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
    • N6--Benzoyl-2′-deoxyadenosine hydrate
    • N6-BENZOYLDEOXYADENOSINE
    • N6-BZ-2'-DEOXYADENOSINE
    • N6-Bz-dA
    • N-BZ-DA
    • REF DUPL: dA(bz) CPG derivatized 500Angs
    • 4546-72-9
    • N-Benzoyl-2'-deoxyadenosine
    • SCHEMBL264408
    • N(6)-benzoyl-2'-deoxyadenosine
    • DTXSID80196516
    • N-Benzoyl-2'-deoxy-adenosine
    • N6 -benzoyl-2'-deoxyadenosine
    • BP-58689
    • AC-32160
    • DS-14590
    • B3101
    • AKOS015999137
    • NS00031532
    • N-Benzoyl-2 inverted exclamation mark -deoxy-adenosine
    • PIXHJAPVPCVZSV-YNEHKIRRSA-N
    • CS-W011841
    • N-[9-[(2R,4S,5R)-5-(hydroxymethyl)-4-oxidanyl-oxolan-2-yl]purin-6-yl]benzamide
    • Adenosine, N-benzoyl-2'-deoxy-
    • 6-N-benzoyl-2'-deoxyadenosine
    • 6-n-benzoyldeoxyadenosine
    • N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-6-purinyl]benzamide
    • N-Benzoyldeoxyadenosine
    • A826809
    • HG1037
    • C17H17N5O4
    • AMY31044
    • EINECS 224-903-6
    • N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
    • MFCD00009628
    • 305808-19-9
    • DTXCID20119007
    • MDL: MFCD00149575
    • Inchi: 1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13+/m0/s1
    • InChI Key: PIXHJAPVPCVZSV-YNEHKIRRSA-N
    • SMILES: O1[C@H](CO)[C@H](C[C@@H]1N1C=NC2C(NC(C3C=CC=CC=3)=O)=NC=NC1=2)O

Computed Properties

  • Exact Mass: 355.12800
  • Monoisotopic Mass: 355.12805404g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 122Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.61
  • Boiling Point: °Cat760mmHg
  • Flash Point: 113 °C
  • Refractive Index: 1.762
  • PSA: 122.39000
  • LogP: 0.79230
  • Solubility: Not determined

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide Security Information

  • WGK Germany:3
  • Safety Instruction: S37/39; S26
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide Pricemore >>

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N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:305808-19-9)N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide
Order Number:A820444
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):251.0
Email:sales@amadischem.com
NewCan Biotech Limited
Gold Member
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(CAS:305808-19-9)N6-Benzoyl-2'-deoxyadenosine
Order Number:NC12076
Stock Status:
Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:07
Price ($):Price inquiry
Email:sales@newcanbio.com

Additional information on N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide: A Comprehensive Overview

The compound N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide (CAS No. 305808-19-9) is a highly specialized organic molecule with significant potential in the fields of pharmacology and biochemistry. This compound is characterized by its complex structure, which includes a purine ring system and a tetrahydrofuran moiety. The purine ring is further substituted with a benzamide group at the 6-position, while the tetrahydrofuran moiety is substituted with hydroxyl and hydroxymethyl groups at specific stereocenters (2R,4S,5R). These structural features contribute to its unique chemical properties and biological activity.

Recent studies have highlighted the importance of purine derivatives in drug discovery, particularly in the development of antiviral and anticancer agents. The benzamide group attached to the purine ring in this compound is known to enhance bioavailability and improve pharmacokinetic properties. Additionally, the tetrahydrofuran moiety with its stereocenters plays a critical role in molecular recognition and binding affinity, making this compound a promising candidate for targeted therapies.

The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide involves a multi-step process that requires precise control over stereochemistry. Researchers have employed various strategies, including enzymatic catalysis and stereochemical induction, to achieve high yields and optimal stereochemical outcomes. These advancements in synthetic methodology have significantly contributed to the scalability of this compound for preclinical studies.

One of the most exciting developments involving this compound is its application in antiviral research. Studies have demonstrated that it exhibits potent inhibitory activity against key viral enzymes, such as proteases and polymerases. This makes it a strong candidate for the development of novel antiviral therapies targeting emerging infectious diseases. Furthermore, its ability to modulate cellular signaling pathways has opened new avenues for research in cancer biology and neurodegenerative diseases.

In terms of pharmacokinetics, N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yllbenzamide has shown favorable absorption profiles in preclinical models. Its ability to cross biological barriers efficiently suggests potential for oral administration, which is a critical factor in drug delivery. Ongoing studies are focused on optimizing its pharmacokinetic properties to enhance therapeutic efficacy while minimizing adverse effects.

The structural complexity of this compound also presents challenges in terms of characterization and analysis. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming its structure and purity. Researchers have also utilized computational modeling tools to predict its interactions with biological targets, providing valuable insights into its mechanism of action.

Looking ahead, the development of N-(9...benzamide) holds great promise for advancing therapeutic interventions in various disease areas. Its unique combination of structural features and biological activity positions it as a key molecule in contemporary drug discovery efforts. As research continues to uncover its full potential, this compound is expected to play a pivotal role in shaping future treatments for complex medical conditions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:305808-19-9)N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide
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NewCan Biotech Limited
(CAS:305808-19-9)N6-Benzoyl-2'-deoxyadenosine
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Price ($):Inquiry
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